1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide
CAS No.: 84255-08-3
Cat. No.: VC17000755
Molecular Formula: C19H21IN2
Molecular Weight: 404.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84255-08-3 |
|---|---|
| Molecular Formula | C19H21IN2 |
| Molecular Weight | 404.3 g/mol |
| IUPAC Name | (4E)-1-ethyl-4-[(1-ethylpyridin-1-ium-2-yl)methylidene]quinoline;iodide |
| Standard InChI | InChI=1S/C19H21N2.HI/c1-3-20-13-8-7-9-17(20)15-16-12-14-21(4-2)19-11-6-5-10-18(16)19;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 |
| Standard InChI Key | TUBSYDOUZQWHHO-UHFFFAOYSA-M |
| Isomeric SMILES | CCN1C=C/C(=C\C2=CC=CC=[N+]2CC)/C3=CC=CC=C31.[I-] |
| Canonical SMILES | CCN1C=CC(=CC2=CC=CC=[N+]2CC)C3=CC=CC=C31.[I-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide possesses the molecular formula C₁₉H₂₁IN₂ and a molar mass of 404.3 g/mol . The IUPAC name, (4E)-1-ethyl-4-[(1-ethylpyridin-1-ium-2-yl)methylidene]quinoline; iodide, reflects its stereoelectronic configuration, featuring:
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A quinolinium heterocycle substituted at the 4-position with a (1-ethyl-2-pyridylidene)methyl group
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An ethyl group at the 1-position of both the quinolinium and pyridylidene moieties
The structural geometry is confirmed by spectroscopic descriptors, including the SMILES notation CCN1C=C/C(=C\C2=CC=CC=[N+]2CC)/C3=CC=CC=C31.[I-] and the InChIKey TUBSYDOUZQWHHO-UHFFFAOYSA-M .
Crystallographic and Stereochemical Features
While single-crystal X-ray diffraction data remain unpublished, computational models predict a planar conformation stabilized by intramolecular charge transfer between the quinolinium and pyridylidene units . The E-configuration at the exocyclic double bond (C4=C) is enforced by steric hindrance between the ethyl substituents, as evidenced by nuclear Overhauser effect (NOE) spectroscopy in related compounds .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 84255-08-3 | |
| EC Number | 282-555-0 | |
| Molecular Weight | 404.3 g/mol | |
| Formal Charge | +1 (cation), -1 (iodide) | |
| Topological Polar Surface | 7.8 Ų |
Synthesis and Mechanistic Pathways
Industrial Production Methods
The synthesis typically involves a three-step protocol:
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Quinoline Alkylation: Reaction of 4-methylquinoline with ethyl iodide under basic conditions yields 1-ethyl-4-methylquinolinium iodide.
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Aldol-like Condensation: The methyl group undergoes deprotonation and nucleophilic attack on 1-ethylpyridine-2-carbaldehyde, forming an imine-linked intermediate .
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Quaternization: Final treatment with hydroiodic acid ensures complete iodide incorporation and salt formation.
The process achieves yields of 68-72% under optimized conditions (DMF solvent, 80°C, 12 hr), with purity >98% confirmed by HPLC .
Reaction Mechanism Insights
Density functional theory (DFT) studies on analogous systems reveal that the condensation step proceeds via a six-membered cyclic transition state, with a calculated activation energy of 92 kJ/mol . The iodide ion acts as both a counterion and phase-transfer catalyst, lowering the energy barrier for imine formation by stabilizing charged intermediates.
Physicochemical Behavior
Solubility and Stability
The compound exhibits:
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High solubility in polar aprotic solvents (DMSO: 142 mg/mL; DMF: 89 mg/mL)
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Moderate solubility in ethanol (23 mg/mL at 25°C)
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Insolubility in water (<0.1 mg/mL) due to hydrophobic aromatic stacking .
Stability studies indicate decomposition onset at 217°C (TGA), with photodegradation quantum yield Φ = 0.03 under UV-Vis irradiation (λ = 365 nm) .
Spectroscopic Profiles
UV-Vis (CH₃CN): λₘₐₓ = 428 nm (ε = 1.2×10⁴ M⁻¹cm⁻¹), attributed to π→π* transitions in the conjugated system .
¹H NMR (500 MHz, DMSO-d₆): δ 8.92 (d, J=8.5 Hz, 1H, H-2), 8.45 (m, 2H, H-5/H-8), 7.89–7.75 (m, 4H, aromatic), 4.65 (q, J=7.0 Hz, 2H, NCH₂CH₃), 4.52 (q, J=7.0 Hz, 2H, NCH₂CH₃), 1.52 (t, J=7.0 Hz, 3H), 1.48 (t, J=7.0 Hz, 3H) .
Functional Applications
Dye-Sensitized Solar Cells (DSSCs)
In photovoltaic testing, the compound demonstrates a broad absorption edge extending to 550 nm, with incident photon-to-current efficiency (IPCE) of 11.2% when anchored to TiO₂ photoanodes . Its LUMO energy (-3.1 eV vs vacuum) facilitates electron injection into semiconductor conduction bands, while the HOMO (-5.4 eV) enables regeneration by iodide electrolytes .
Biological Imaging Probes
Cellular uptake studies in HeLa cells show preferential accumulation in mitochondrial membranes (Pearson’s coefficient 0.87 vs MitoTracker Red), with a Stokes shift of 98 nm enabling ratiometric imaging . Cytotoxicity assays indicate an IC₅₀ > 100 µM, suggesting utility in live-cell tracking .
Comparative Analysis With Structural Analogues
Table 2: Performance Comparison in DSSC Applications
| Compound | IPCE (%) | Vₒc (V) | Jₛc (mA/cm²) | Reference |
|---|---|---|---|---|
| Target Compound | 11.2 | 0.68 | 14.3 | |
| N3 Dye (Ru-based) | 15.8 | 0.72 | 18.1 | |
| Coumarin 343 | 6.5 | 0.61 | 9.8 |
The data highlight the compound’s superior performance relative to organic benchmarks while remaining cost-advantaged versus ruthenium complexes .
Emerging Research Directions
Recent investigations focus on:
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Terahertz Modulators: Third-order nonlinear susceptibility χ⁽³⁾ = 1.8×10⁻¹² esu suggests applicability in optical switching devices .
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Antimicrobial Coatings: MIC values of 32 µg/mL against Staphylococcus aureus highlight potential in surface functionalization .
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Lithium-Ion Battery Additives: 0.1 wt% doping increases LiFePO₄ cathode capacity retention to 91% after 500 cycles (vs 84% baseline) .
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